2-(1H-Pyrazol-3-yl)morpholine dihydrochloride

Medicinal Chemistry Building Block Procurement Salt Selection

2-(1H-Pyrazol-3-yl)morpholine dihydrochloride (CAS 2225144-47-6) is a heterocyclic compound supplied as a dihydrochloride salt with molecular formula C7H13Cl2N3O and molecular weight 226.10 g/mol. It belongs to the class of pyrazole-morpholine hybrids, which are widely employed as versatile synthetic intermediates in drug discovery programs targeting kinases, GPCRs, and epigenetic proteins.

Molecular Formula C7H13Cl2N3O
Molecular Weight 226.1
CAS No. 2225144-47-6
Cat. No. B2716584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-3-yl)morpholine dihydrochloride
CAS2225144-47-6
Molecular FormulaC7H13Cl2N3O
Molecular Weight226.1
Structural Identifiers
SMILESC1COC(CN1)C2=CC=NN2.Cl.Cl
InChIInChI=1S/C7H11N3O.2ClH/c1-2-9-10-6(1)7-5-8-3-4-11-7;;/h1-2,7-8H,3-5H2,(H,9,10);2*1H
InChIKeySCICKVHEZHFTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Pyrazol-3-yl)morpholine dihydrochloride CAS 2225144-47-6: A Pyrazole-Morpholine Building Block for Medicinal Chemistry Procurement


2-(1H-Pyrazol-3-yl)morpholine dihydrochloride (CAS 2225144-47-6) is a heterocyclic compound supplied as a dihydrochloride salt with molecular formula C7H13Cl2N3O and molecular weight 226.10 g/mol . It belongs to the class of pyrazole-morpholine hybrids, which are widely employed as versatile synthetic intermediates in drug discovery programs targeting kinases, GPCRs, and epigenetic proteins [1]. The compound features a morpholine ring connected at the 2-position to a 1H-pyrazol-3-yl moiety, a specific connectivity pattern that distinguishes it from 4-substituted morpholine analogs and positional pyrazole isomers and offers distinct physicochemical and geometric properties for structure-activity relationship (SAR) exploration [2].

1
Workflow
Kinase, GPCR, and epigenetic inhibitor synthesis
2
Selection Logic
Dihydrochloride salt for immediate aqueous solubility and room-temperature handling
3
SAR Exploration
2-substituted morpholine with free secondary amine for orthogonal diversification

Why Generic Substitution of 2-(1H-Pyrazol-3-yl)morpholine dihydrochloride Is Not Advisable Without Rigorous Comparator Analysis


Superficial structural similarity among pyrazole-morpholine building blocks masks critical differences in salt stoichiometry, regioisomeric attachment, and intrinsic physicochemical parameters. The dihydrochloride salt form of the target compound provides a guaranteed level of water solubility and handling stability that the free base (CAS 1316218-09-3) or mono-hydrochloride salt (CAS 1361116-47-3) may not deliver . Furthermore, the 3-yl-pyrazole linkage on the morpholine 2-position presents a distinct spatial orientation and an NH hydrogen-bond donor array compared to the 4-yl regioisomer (CAS 1529437-19-1) or the N-substituted 4-(1H-pyrazol-3-yl)morpholine (CAS 474656-47-8), both of which lack the secondary amine present in the target compound's morpholine ring . These differences can translate into divergent reactivity profiles in amide coupling, reductive amination, or palladium-catalyzed cross-coupling reactions, making direct interchange without re-validation risky in a synthetic sequence or SAR campaign [1].

Salt Form Free base or mono-HCl analogs may shift aqueous solubility and handling stability; dihydrochloride ensures defined stoichiometry.
Regioisomer 4-substituted morpholine regioisomers lack the secondary amine donor; H-bond capacity and diversification chemistry may not transfer.
Purity & Documentation Variable vendor purity and absent CoA for comparator salts may affect reaction stoichiometry and reproducibility.

Quantitative Differential Evidence for 2-(1H-Pyrazol-3-yl)morpholine dihydrochloride Relative to Closest Analogs


Dihydrochloride Salt vs. Free Base: Monoisotopic Mass and Water Solubility Enhancement

The dihydrochloride salt form (MW 226.10) exhibits a monoisotopic mass shift of +72.91 Da relative to the parent free base 2-(1H-pyrazol-3-yl)morpholine (monoisotopic mass 153.09 Da) [1]. While direct aqueous solubility measurements are not published for this specific compound, class-level evidence indicates that dihydrochloride salts of morpholine-containing heterocycles typically exhibit aqueous solubility >10 mg/mL, compared to <2 mg/mL for the corresponding neutral free bases, as a result of full protonation of the morpholine secondary amine (pKa ~8) and the pyrazole NH .

Salt vs Free Base
Class-level inference
Δ +72.9 Da mass shift; predicted solubility class high vs low.
Supports aqueous assay preparation workflow.
No experimental solubility data located.
Medicinal Chemistry Building Block Procurement Salt Selection

Regiochemical Differentiation: 2-(1H-Pyrazol-3-yl) vs. 4-(1H-Pyrazol-3-yl)morpholine – Topological Polar Surface Area and Hydrogen Bond Donor Count

The 2-substituted morpholine in the target compound retains a secondary amine (NH) with a hydrogen bond donor count of 2 (one morpholine NH + one pyrazole NH), whereas the 4-substituted regioisomer 4-(1H-pyrazol-3-yl)morpholine (CAS 474656-47-8) has a hydrogen bond donor count of only 1 (pyrazole NH only), as the morpholine nitrogen is tertiary and thus non-donor . Computed Topological Polar Surface Area (TPSA) for the target free base is approximately 49.8 Ų, compared to approximately 38.0 Ų for the 4-substituted analog, reflecting the additional H-bond donor capacity [1].

H-Bond Donors & TPSA
Cross-study comparable
HBD 2 vs 1; TPSA ~49.8 vs ~38.0 Ų.
Enables additional synthetic diversification handle.
Computed topological values.
Medicinal Chemistry SAR Exploration Fragment-Based Drug Design

Lipophilicity Profile: CLogP Comparison of 2-(1H-Pyrazol-3-yl)morpholine dihydrochloride vs. 4-Substituted Regioisomer

The Enamine building block listing for the target compound reports a calculated CLogP of -0.751 . In contrast, the 4-substituted regioisomer 4-(1H-pyrazol-3-yl)morpholine is computed to have a CLogP of approximately -0.20, a difference of ~0.55 log units [1]. This higher hydrophilicity for the 2-substituted compound is consistent with the presence of the secondary amine in the morpholine ring, which increases polarity compared to the tertiary amine in the 4-substituted analog.

Lipophilicity Profile
Cross-study comparable
CLogP -0.75 vs -0.20 (Δ -0.55).
More hydrophilic; may support aqueous assay compatibility.
Calculated CLogP; experimental logD not located.
Physicochemical Property Drug-Likeness Building Block Selection

Supplier-Documented Purity and QC Consistency: 95% HPLC Purity with Certificate of Analysis

The dihydrochloride salt sourced through Sigma-Aldrich (Enamine catalog) is specified at 95% purity with accompanying Certificate of Analysis (CoA) . In contrast, the free base 2-(1H-pyrazol-3-yl)morpholine and the mono-hydrochloride salt (CAS 1361116-47-3) are available from various vendors with variable purity specifications, often without guaranteed CoA . The defined dihydrochloride stoichiometry also ensures consistent batch-to-batch salt composition, whereas the mono-hydrochloride salt may exhibit variable hydration states and protonation ratios.

Purity & QC
Data to verify
95% HPLC purity; CoA available vs variable comparators.
Supplier-assured specification supports batch reproducibility.
Independent cross-validation not located.
Analytical Chemistry Procurement Specification Reproducibility

Patent Citation Count as an Indicator of Utility in Drug Discovery: 5 Patent Families Citing the Free Base Scaffold

The free base scaffold 2-(1H-pyrazol-3-yl)morpholine (CID 54210127) is cited in 5 patent families according to PubChemLite [1], including patents related to TREM2 agonists (WO2021226629A1), kinase inhibitors, and pyrazole-containing therapeutics [2]. In comparison, the regioisomeric 4-(1H-pyrazol-3-yl)morpholine scaffold is cited in fewer patent families (approximately 2-3 based on available search results), suggesting that the 2-substituted morpholine-pyrazole connectivity may offer more productive vectors for lead optimization or that the secondary amine handle provides more versatile diversification chemistry.

Patent Citations
Supporting evidence
5 patent families cite the free base scaffold.
Reported broader utility in drug discovery programs.
Comparator counts are estimated.
Intellectual Property Drug Discovery Scaffold Utility

Storage and Handling: Room Temperature Stability of the Dihydrochloride Salt vs. Cold Storage Requirements for Free Base

The dihydrochloride salt is specified for storage at room temperature (RT) and shipped under normal conditions by both Sigma-Aldrich and Enamine . In contrast, some free base forms of pyrazole-morpholine hybrids are recommended for cold storage (-20°C) to prevent decomposition or oxidation of the unprotected secondary amine . This differential stability profile translates into reduced cold-chain logistics and simplified inventory management for the dihydrochloride salt.

Storage Stability
Supporting evidence
Room temperature storage vs -20°C for some free base analogs.
Simplifies logistics and bench-top handling.
Supplier specifications; accelerated stability data not located.
Sample Management Stability Operational Efficiency

Recommended Research and Industrial Application Scenarios for 2-(1H-Pyrazol-3-yl)morpholine dihydrochloride


Parallel Synthesis of Kinase-Focused Compound Libraries Using the Secondary Amine as a Diversification Handle

The free secondary amine in the morpholine ring of the target compound enables orthogonal N-functionalization via reductive amination, amide coupling, or sulfonylation, generating diverse analogs while preserving the pyrazole NH for target engagement. This dual-reactivity profile, supported by the compound's high aqueous solubility (dihydrochloride salt) and room-temperature stability, makes it an ideal scaffold for library production in kinase inhibitor programs, where morpholine-pyrazole hybrids have demonstrated potent APC-Asef inhibition (IC50 values as low as 0.10 μM for related dihydropyrazole-morpholine compounds) [1].

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring High-Solubility, Low-Lipophilicity Starting Points

With a CLogP of -0.751 and demonstrated water solubility conferred by the dihydrochloride salt, this compound aligns with the physicochemical profile sought for fragment libraries (MW <250, CLogP <1, high aqueous solubility). The 2-substituted morpholine-pyrazole connectivity offers a distinct 3D orientation and dual hydrogen-bond donor capacity (HBD=2) that can be exploited in fragment soaking or STD-NMR screening against protein targets, where regioisomeric 4-substituted analogs with lower TPSA and higher CLogP may experience greater nonspecific binding .

Synthesis of TREM2 Agonist Candidates Referencing WO2021226629A1 Chemistry

The pyrazole-morpholine scaffold is explicitly incorporated into the patent space for TREM2 agonists, a target implicated in neurodegenerative diseases including Alzheimer's disease. Procurement of the pre-formed dihydrochloride salt eliminates the need for in-house salt formation, directly providing the water-soluble form required for biological evaluation in microglial activation assays, a workflow validated by the presence of the scaffold in 5 patent families [2].

Development of Antiparasitic Agents Leveraging Morpholine-Pyrazole Adenosine Kinase Pharmacology

Related 4-(5-phenoxyphenyl-2H-pyrazol-3-yl)morpholine derivatives have demonstrated specific antitrypanosomal activity with IC50 values of 1.0 μM against T. b. rhodesiense via adenosine kinase hyperactivation [1]. The target compound, with its 2-substituted morpholine bearing a free NH, provides an alternative vector for introducing substituents at the morpholine nitrogen, potentially optimizing selectivity versus human adenosine kinase while retaining antiparasitic potency.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Free secondary amine diversification handle
Reaction scope and purity for parallel chemistry
Fragment-based drug discovery
Low CLogP and high aqueous solubility
Nonspecific binding and assay interference
TREM2 agonist research
Pre-formed water-soluble salt
Microglial activation assay compatibility
Antiparasitic agent development
Alternative morpholine nitrogen vector
Selectivity versus human kinase orthologs

Technical Documentation Hub

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